tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 7-azaspiro[3.5]nonane-2-one . The reaction typically requires a base such as sodium hydride and an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at a controlled temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It acts as a catalyst in organic synthesis reactions, facilitating the formation of nitrogen heterocyclic compounds and heterospiro compounds . The exact molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows it to act as a versatile building block in organic synthesis and provides unique reactivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSKWUIJYPVHKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570967 |
Source
|
Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-03-8 |
Source
|
Record name | Carbamic acid, N-7-azaspiro[3.5]non-2-yl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147611-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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